molecular formula C14H13N3 B113301 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine CAS No. 929974-45-8

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

Cat. No. B113301
CAS RN: 929974-45-8
M. Wt: 223.27 g/mol
InChI Key: CSGGYTQFKDJKFI-UHFFFAOYSA-N
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Description

“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The chemical reactions involving “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” are primarily associated with the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties . They have been used to develop various drugs with antibacterial and antifungal activities. The presence of the imidazole ring contributes to the inhibition of microbial growth by interfering with the synthesis of nucleic acids and proteins within microbial cells .

Antitumor and Anticancer Agents

Compounds containing the imidazole ring, such as (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine , have shown potential in the treatment of cancer. They can act as antitumor agents by disrupting cell division and inducing apoptosis in cancer cells. Research has indicated that these compounds can be effective against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) cells .

Anti-inflammatory Properties

Imidazole derivatives also exhibit anti-inflammatory effects . They can modulate the body’s inflammatory response, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antiviral Applications

The antiviral capabilities of imidazole compounds are significant, especially in the development of treatments for viral infections. They can inhibit viral replication and are being explored for their efficacy against a range of viruses .

Proton Pump Inhibitors

Some imidazole derivatives are used as proton pump inhibitors (PPIs), which reduce stomach acid production. They are commonly prescribed for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Drugs like omeprazole and pantoprazole are examples of PPIs that contain an imidazole ring .

Antihypertensive and Cardiovascular Drug Development

Imidazole-based compounds have been utilized in the development of antihypertensive drugs. They work by affecting the renin-angiotensin system, which regulates blood pressure. Additionally, they have applications in other cardiovascular treatments due to their vasodilatory effects .

properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGGYTQFKDJKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585437
Record name 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

CAS RN

929974-45-8
Record name 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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